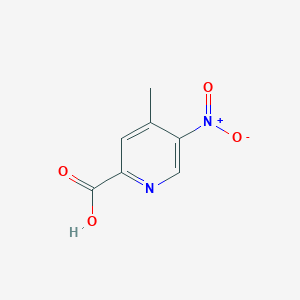

4-Methyl-5-nitro-2-pyridinecarboxylic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methyl-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-3-6(4)9(12)13/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCSKWMCSRGUTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496645 | |

| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5832-43-9 | |

| Record name | 4-Methyl-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-NITRO-2-PYRIDINECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Functionalization Via Oxidation:the Final Step is the Selective Oxidation of the Methyl Group at the 2 Position of the Pyridine Ring to a Carboxylic Acid. the Methyl Group at the 2 Position α Picoline is Generally More Susceptible to Oxidation Than a Methyl Group at the 4 Position γ Picoline . Standard Laboratory and Industrial Methods for This Transformation Include Oxidation with Potassium Permanganate Kmno₄ or Nitric Acid.wikipedia.orgthe Ammoxidation of a 2 Methylpyridine to a 2 Cyanopyridine Followed by Hydrolysis is Another Established Commercial Route to 2 Pyridinecarboxylic Acids.wikipedia.orgapplying These Methods to the 2,4 Dimethyl 5 Nitropyridine Precursor Would Selectively Oxidize the 2 Methyl Group, Yielding the Target Compound, 4 Methyl 5 Nitro 2 Pyridinecarboxylic Acid.google.comyoutube.comresearchgate.net

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes.

Carbocation intermediates are proposed in several pyridine synthesis pathways, particularly in multi-component reactions involving aldehydes. rsc.org For instance, in the synthesis of pyrazolo[3,4-b]quinolinones (a class of fused pyridine derivatives), the reaction rate is highly dependent on the electronic nature of substituents on the aldehyde. rsc.org Electron-releasing groups on the aromatic ring of the aldehyde accelerate the reaction, while electron-withdrawing groups slow it down. This observation strongly suggests that the reaction proceeds through an electron-deficient carbocation intermediate, which is stabilized by the electron-releasing groups. rsc.org Similarly, the synthesis of medium-sized rings can proceed through vinyl carbocation intermediates generated from vinyl tosylates under Lewis acidic conditions. acs.org

The electronic properties of substituents on the pyridine ring profoundly influence its reactivity. nih.govnih.gov

Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group are strongly deactivating. They decrease the electron density of the pyridine ring, making it less susceptible to electrophilic attack but more reactive towards nucleophilic substitution. pearson.comchemistry-online.com In nucleophilic aromatic substitution, EWGs can stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. chemistry-online.com

Electron-Donating Groups (EDGs): Groups like the methyl (-CH₃) group are activating. They increase the electron density of the ring, making it more susceptible to electrophilic attack.

In the context of this compound, the nitro group at the 5-position and the carboxylic acid at the 2-position make the ring electron-deficient. This electronic arrangement facilitates nucleophilic substitution reactions, which occur preferentially at the C2 and C4 (and C6) positions, as these positions can best stabilize the anionic intermediate by placing the negative charge on the electronegative nitrogen atom through resonance. chemistry-online.comstackexchange.comquimicaorganica.org

Nucleophilic substitution on a pyridine ring can occur via an addition-elimination mechanism, especially when a good leaving group is present at an activated position (C2 or C4). chemistry-online.comquimicaorganica.org In cases where a hydrogen atom is displaced, the reaction is termed an oxidative nucleophilic substitution. The mechanism involves the initial attack of a nucleophile on the electron-deficient pyridine ring to form an anionic intermediate. Since hydride is a poor leaving group, an oxidation step is required to remove it and restore the aromaticity of the ring. This process is common in reactions like the Chichibabin reaction, where amide anions react with pyridine to form 2-aminopyridine.

Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity is essential, particularly for pharmaceutical applications. The purification of this compound and related compounds typically involves a combination of standard laboratory techniques.

Crystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For acidic compounds like pyridinecarboxylic acids, purification can sometimes be achieved by forming a salt (e.g., a potassium salt), crystallizing the salt, and then re-acidifying to obtain the pure acid. acs.org

Chromatography: Flash column chromatography is widely used for purification. The crude mixture is passed through a column of silica gel, and a solvent system (eluent), often a mixture like ether/hexane or ethyl acetate/hexane, is used to separate the components based on their different affinities for the silica and the solvent. orgsyn.org

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the product from inorganic salts and other impurities. google.com The organic phase containing the product is washed, dried over an agent like magnesium sulfate, and the solvent is removed by rotary evaporation. orgsyn.org

The choice of purification method depends on the physical properties of the compound (e.g., polarity, solubility, melting point) and the nature of the impurities.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 5 Nitro 2 Pyridinecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Chemical Shift Analysis and Proton Signal Duplication

The ¹H NMR spectrum of 4-Methyl-5-nitro-2-pyridinecarboxylic acid is expected to display distinct signals corresponding to each chemically non-equivalent proton in the molecule. The pyridine (B92270) ring contains two aromatic protons, H-3 and H-6, while the methyl group at the C-4 position has three equivalent protons. The carboxylic acid group contributes a labile proton.

The chemical shifts (δ) are significantly influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitro group (at C-5) and the carboxylic acid group (at C-2) deshields the adjacent ring protons, causing their signals to appear at a lower field (higher ppm values). Conversely, the electron-donating methyl group (at C-4) provides a slight shielding effect.

Based on these principles and data from analogous pyridine derivatives, the predicted ¹H NMR chemical shifts are presented below.

Predicted ¹H NMR Chemical Shift Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | 8.5 - 8.8 | Singlet (s) | Deshielded by the adjacent carboxylic acid group (C-2) and the nitrogen atom in the ring. |

| H-6 | 9.0 - 9.3 | Singlet (s) | Strongly deshielded by the adjacent nitro group (C-5) and the ring nitrogen. |

| -CH₃ | 2.5 - 2.8 | Singlet (s) | Typical range for a methyl group attached to an aromatic ring. |

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | Highly variable, labile proton; signal may be broad and can exchange with D₂O. |

Proton Signal Duplication: In some instances, NMR spectra of molecules with restricted bond rotation can exhibit a duplication of signals. For this compound, hindered rotation around the C5–NO₂ bond could potentially lead to the existence of stable conformers (rotamers) on the NMR timescale. If the energy barrier to rotation is sufficiently high, the signals for the nearby protons (primarily H-6) might appear as two distinct peaks, representing each conformational isomer. This phenomenon provides valuable insight into the molecule's dynamic behavior in solution.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Shielding Effects

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering direct information about the carbon skeleton. In this compound, all seven carbon atoms are chemically distinct and should produce seven separate signals.

The substituent effects are paramount in determining the chemical shifts:

Carboxylic Acid (-COOH): The carbonyl carbon (C=O) is significantly deshielded and appears far downfield.

Nitro Group (-NO₂): The carbon atom attached to the nitro group (C-5) is strongly deshielded.

Ring Nitrogen: The carbon atoms adjacent to the ring nitrogen (C-2 and C-6) are deshielded.

Methyl Group (-CH₃): The methyl carbon itself appears in the upfield aliphatic region.

The predicted assignments are based on established chemical shift ranges for substituted pyridines. chemguide.co.ukbhu.ac.in

Predicted ¹³C NMR Chemical Shift Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | 148 - 152 | Attached to the carboxylic acid group and adjacent to the ring nitrogen. |

| C-3 | 123 - 127 | Aromatic CH carbon. |

| C-4 | 145 - 149 | Attached to the methyl group. |

| C-5 | 142 - 146 | Attached to the electron-withdrawing nitro group. |

| C-6 | 153 - 157 | Aromatic CH carbon, strongly deshielded by the adjacent nitro group and ring nitrogen. |

| -COOH | 165 - 170 | Typical range for a carboxylic acid carbonyl carbon. |

| -CH₃ | 18 - 22 | Typical range for a methyl group on an aromatic ring. |

Heteronuclear Multiple Bond Correlation (HMBC) for Structural Connectivity

HMBC is a two-dimensional NMR technique that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This experiment is crucial for unambiguously assembling the molecular structure by connecting different fragments. For this compound, HMBC would confirm the substitution pattern on the pyridine ring.

Key expected correlations would include:

The methyl protons (-CH₃) showing a correlation to the carbons at C-3, C-4, and C-5.

The H-3 proton showing correlations to carbons C-2, C-4, and C-5.

The H-6 proton showing correlations to carbons C-2, C-4, and C-5.

These correlations would definitively establish the relative positions of the methyl, nitro, and carboxylic acid groups.

Predicted Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Bonds Separated |

|---|---|---|

| H-3 | C-2, C-4, C-5, -COOH | 2, 2, 3, 3 |

| H-6 | C-2, C-4, C-5 | 3, 2, 2 |

| -CH₃ | C-3, C-4, C-5 | 2, 1, 2 |

Conformational Analysis using NMR Data

While direct experimental data for this specific molecule is not available, NMR techniques are powerful tools for conformational analysis. The spatial arrangement, particularly the orientation of the bulky carboxylic acid and nitro groups, can be investigated. These groups may not be coplanar with the pyridine ring due to steric hindrance. nih.gov

Methods such as the Nuclear Overhauser Effect (NOE) could be used. An NOE correlation between the H-3 proton and the carboxylic acid proton would suggest a conformation where these two groups are in close proximity. Similarly, an NOE between the methyl protons and the H-3 proton would help define the rotational preference around the C4-CH₃ bond. The magnitude of proton-proton coupling constants (J-values), if applicable, can also provide information on dihedral angles and thus the ring conformation.

Infrared (IR) and Raman Spectroscopy Investigations

**3.2.1. Vibrational Wavenumber Assignments for Functional Groups (e.g., C=O, C-O, C-H, NO₂) **

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent functional groups. The assignments can be predicted based on data from similar molecules like 5-nitropicolinic acid and other substituted nitropyridines. nih.govscispace.comresearchgate.net

-COOH Group: This group gives rise to a very broad O-H stretching band (often obscured by C-H stretches) and a strong, sharp carbonyl (C=O) stretching band. The C-O stretching vibration will also be present.

-NO₂ Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (ν_as) at a higher wavenumber and a symmetric stretch (ν_s) at a lower wavenumber.

-CH₃ Group: The methyl group will show characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Predicted Vibrational Wavenumber Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3100 | Medium-Weak |

| C-H Stretch (Asymmetric) | -CH₃ | 2980 - 3000 | Medium |

| C-H Stretch (Symmetric) | -CH₃ | 2915 - 2935 | Medium |

| C=O Stretch | -COOH | 1700 - 1730 | Strong (IR) |

| C=C, C=N Ring Stretch | Pyridine Ring | 1570 - 1610 | Medium-Strong |

| NO₂ Asymmetric Stretch | -NO₂ | 1520 - 1560 | Very Strong |

| C-H Bend (Asymmetric) | -CH₃ | 1430 - 1460 | Medium |

| C-H Bend (Symmetric) | -CH₃ | 1370 - 1390 | Medium |

| NO₂ Symmetric Stretch | -NO₂ | 1340 - 1360 | Very Strong |

| C-O Stretch | -COOH | 1250 - 1310 | Medium-Strong |

Analysis of Hydrogen Bonding Interactions through IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules and providing insights into their functional groups and intermolecular interactions, such as hydrogen bonding. In the solid-state IR spectrum of a closely related compound, 5-nitro-2-pyridinecarboxylic acid, the presence of strong intermolecular hydrogen bonds, particularly involving the carboxylic acid group, is evident. nist.gov

The O-H stretching vibration of the carboxylic acid group is typically observed as a very broad band in the region of 3200-2500 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding, as the association of molecules in a hydrogen-bonded network results in a wide range of O-H bond environments and, consequently, a continuum of vibrational energies.

Furthermore, the carbonyl (C=O) stretching frequency of the carboxylic acid, usually found around 1700 cm⁻¹, can be influenced by hydrogen bonding. In a dimeric or polymeric hydrogen-bonded structure, the C=O stretching band may be shifted to a lower wavenumber compared to the free molecule. The IR spectrum of 5-nitro-2-pyridinecarboxylic acid, recorded as a KBr disc, shows notable absorption bands that are consistent with these features. nist.gov The nitro group (NO₂) typically exhibits symmetric and asymmetric stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The positions of these bands can also be subtly affected by the electronic environment and intermolecular interactions within the crystal lattice.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed in Analogous Compounds |

| O-H stretch (Carboxylic Acid) | 3200-2500 (broad) | Yes |

| C=O stretch (Carboxylic Acid) | 1720-1680 | Yes |

| NO₂ asymmetric stretch | 1550-1500 | Yes |

| NO₂ symmetric stretch | 1350-1300 | Yes |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound is not publicly available, analysis of related compounds provides a strong basis for predicting its solid-state characteristics.

Crystal System and Space Group Determination

Based on crystallographic data for similar small organic molecules, particularly substituted pyridines and benzoic acids, this compound is likely to crystallize in one of the common centrosymmetric space groups within the monoclinic or orthorhombic crystal systems, such as P2₁/c or P-1. For instance, methyl 3-carboxy-5-nitrobenzoate crystallizes in the monoclinic space group P2₁/n. nih.gov The presence of a chiral center would necessitate a non-centrosymmetric space group.

Molecular Packing and Intermolecular Interactions (Hydrogen Bonding)

The molecular packing in the solid state will be dominated by the formation of robust hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

Torsion Angles and Molecular Planarity within the Pyridine Ring System

The pyridine ring itself is expected to be essentially planar. The substituents—the methyl, nitro, and carboxylic acid groups—will be attached to this ring. The torsion angle between the plane of the pyridine ring and the carboxylic acid group is a key conformational feature. In many crystalline carboxylic acids, this torsion angle is relatively small, promoting conjugation and efficient packing. However, steric hindrance between the carboxylic acid group at position 2 and the methyl group at position 4 could lead to a larger torsion angle, causing the carboxylic acid group to be twisted out of the plane of the pyridine ring. Similarly, the nitro group at position 5 may also be slightly twisted out of the ring plane. For example, in the structure of methyl 3-carboxy-5-nitrobenzoate, the molecule is essentially planar, with a maximum deviation from the least-squares plane of 0.284(2) Å for an oxygen atom of the carboxylate group. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₆N₂O₄, which corresponds to a monoisotopic mass of 182.0328 g/mol .

Predicted mass spectrometry data for various adducts of the molecule are available. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.04004 |

| [M+Na]⁺ | 205.02198 |

| [M-H]⁻ | 181.02548 |

| [M+NH₄]⁺ | 200.06658 |

| [M+K]⁺ | 220.99592 |

Upon electron ionization, the molecular ion (M⁺˙) at m/z 182 would be formed. The fragmentation of this ion is expected to be directed by the functional groups present. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 165, arising from the carboxylic acid group.

Loss of water (H₂O): A fragment at m/z 164 could be formed, particularly if there is a neighboring group that can facilitate this elimination.

Loss of the nitro group (•NO₂): This would lead to a significant fragment ion at m/z 136.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to the loss of COOH (45 Da) to give an ion at m/z 137, or the loss of CO₂ (44 Da) to give an ion at m/z 138.

Cleavage of the methyl group (•CH₃): This would result in a fragment ion at m/z 167.

The fragmentation of aromatic nitro compounds can also involve rearrangements and the loss of NO and CO. The relative abundances of these fragment ions in the mass spectrum would provide valuable information for the structural confirmation of this compound. libretexts.org

Computational Chemistry and Quantum Mechanical Studies of 4 Methyl 5 Nitro 2 Pyridinecarboxylic Acid

Solvent Effects on Molecular and Electronic Properties

Influence of Solvent Polarity on Electronic Transitions

The surrounding solvent environment plays a critical role in the electronic absorption characteristics of molecules like 4-Methyl-5-nitro-2-pyridinecarboxylic acid. The polarity of the solvent can significantly influence the electronic transitions, leading to shifts in the maximum absorption wavelength (λmax). This phenomenon, known as solvatochromism, is a key area of investigation in computational chemistry.

Studies on related nitro-substituted aromatic compounds have demonstrated that an increase in solvent polarity often leads to a hypsochromic shift, or a "blue shift," in the n → π* electronic transitions. qnl.qa This shift to a shorter wavelength is attributed to the stabilization of the molecule's ground state through intermolecular interactions, such as hydrogen bonding with the solvent molecules. qnl.qa For instance, the nitro group becomes more accessible to solvent molecules for these interactions, which stabilizes the ground state and increases the energy required for the n → π* transition. qnl.qa

Conversely, π → π* transitions in similar molecules have been observed to undergo a bathochromic shift, or "red shift," to longer wavelengths with increasing solvent polarity. researchgate.netresearchgate.net This is because the excited state is more polar than the ground state and is therefore more stabilized by polar solvents.

The relationship between solvent polarity and absorption maxima can be systematically analyzed using solvatochromic equations, which correlate the absorption frequency with solvent parameters like polarity (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β). researchgate.net Theoretical calculations, often employing models like the Polarizable Continuum Model (PCM), are used to complement experimental findings and provide a deeper understanding of these solvent effects at a molecular level. nih.govresearchgate.net

Table 1: Effect of Solvent Polarity on Electronic Transitions of a Related Nitroaromatic Compound

| Solvent | Dielectric Constant | Transition 1 (π → π) λmax (nm) | Transition 2 (π → π) λmax (nm) |

| Carbon Tetrachloride | 2.24 | 230 | 280 |

| Diethyl Ether | 4.34 | 232 | 282 |

| Propane-2-ol | 19.92 | 235 | 285 |

This table is illustrative and based on data for 4,5-Dimethyl-2-nitro aniline, a structurally related compound, to demonstrate the general trend of solvatochromic shifts. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the Non-Linear Optical (NLO) properties of molecules. nih.gov These properties are of great interest for applications in advanced optical and photonic technologies. nih.gov The key parameters in NLO studies are the molecular polarizability (α) and the first-order hyperpolarizability (β), which describe the linear and non-linear response of a molecule to an applied electric field, respectively.

For a molecule to exhibit significant NLO activity, it often possesses a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. In this compound, the nitro group acts as a strong electron-withdrawing group, which can contribute to a large hyperpolarizability value.

Theoretical calculations of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict a molecule's potential as an NLO material. researchgate.netrasayanjournal.co.in For comparison, the calculated hyperpolarizability of a candidate molecule is often compared to that of a standard NLO material like urea. rasayanjournal.co.in A significantly larger β value suggests that the molecule could be a promising candidate for NLO applications. rasayanjournal.co.in The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap also provides insights into the charge transfer interactions within the molecule, which are crucial for NLO activity. rasayanjournal.co.in

Table 2: Calculated NLO Properties of a Representative Nitroaromatic Compound (m-Nitroacetanilide)

| Method | Dipole Moment (μ) (D) | Mean Polarizability (α) (x 10⁻²³ esu) | First Static Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| DFT (Gas Phase) | 4.65 | 17.34 | 5.64 |

This data for m-Nitroacetanilide illustrates the type of information generated in computational NLO studies. The β value is notably higher than that of urea, indicating NLO potential. rasayanjournal.co.in

Reactivity and Stability Predictions through Computational Descriptors (e.g., Fukui Function, Global Softness)

Computational chemistry offers a suite of descriptors derived from DFT to predict the reactivity and stability of molecules. researchgate.net These "global reactivity descriptors" provide a quantitative measure of a molecule's behavior in chemical reactions.

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron density can be modified. Higher softness implies greater reactivity.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge.

These computational descriptors, taken together, provide a comprehensive picture of the chemical reactivity and kinetic stability of this compound, guiding further experimental studies and synthetic applications.

Table 3: Illustrative Global Reactivity Descriptors

| Parameter | Formula | Description |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or change |

| Global Softness (S) | 1 / η | Measure of reactivity |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

Where I is the ionization potential and A is the electron affinity, often approximated by the energies of the HOMO and LUMO, respectively.

Reactivity, Transformations, and Derivatization of 4 Methyl 5 Nitro 2 Pyridinecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related compounds.

The conversion of 4-methyl-5-nitro-2-pyridinecarboxylic acid to its corresponding esters can be achieved through standard esterification protocols. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method for producing such esters. masterorganicchemistry.comgoogle.com This acid-catalyzed reaction protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The methyl ester of this compound has been reported as a specific derivative. syrrx.com

Amidation reactions involve the conversion of the carboxylic acid to an amide. This can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. Direct amidation of the carboxylic acid with an amine is also possible but typically requires high temperatures or the use of coupling agents. An alternative approach involves the use of nitro compounds as precursors for amines in aminocarbonylation and amidation reactions, providing an unconventional route to amide synthesis. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester (e.g., Methyl 4-methyl-5-nitro-2-pyridinecarboxylate) |

Pyridinecarboxylic acids, particularly those with the carboxylic acid group at the 2-position (picolinic acids), can undergo decarboxylation upon heating. cdnsciencepub.comresearchgate.net The mechanism of this reaction for picolinic acid and its derivatives is thought to proceed through a zwitterionic intermediate, which then loses carbon dioxide to form an ylide. cdnsciencepub.comresearchgate.net This is often referred to as the Hammick mechanism.

The rate of decarboxylation is influenced by the nature and position of substituents on the pyridine (B92270) ring. Electron-withdrawing groups, such as the 5-nitro group, have been observed to accelerate the rate of decarboxylation. cdnsciencepub.com This acceleration is consistent with a mechanism that involves the development of negative charge at the reaction site. cdnsciencepub.com The reaction proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that subsequently tautomerizes to the final product. masterorganicchemistry.com

The carboxylic acid functionality of this compound serves as a precursor for the synthesis of hydrazides. This transformation is typically carried out by reacting the corresponding ester with hydrazine (B178648) hydrate. nih.gov The resulting hydrazide is a stable and versatile intermediate.

These hydrazides can then be readily converted into hydrazones through condensation reactions with various aldehydes and ketones. rsc.orgnih.govresearchgate.netnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N-NH-C=O linkage of the hydrazone. nih.gov The synthesis of hydrazones from hydrazides is a widely employed strategy in the development of new chemical entities. nih.govnih.gov

Table 2: Synthesis of Hydrazides and Hydrazones

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Hydrazide Formation | Ester of this compound | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Methyl-5-nitro-2-pyridinecarbohydrazide |

| 2. Hydrazone Formation | 4-Methyl-5-nitro-2-pyridinecarbohydrazide | Aldehyde (R-CHO) or Ketone (R₂C=O) | N'-[(Substituted)methylidene]-4-methyl-5-nitro-2-pyridinecarbohydrazide (Hydrazone) |

Reactions at the Nitro Group

The nitro group is a key functional moiety that can undergo various transformations, most notably reduction to an amino group.

The reduction of the aromatic nitro group in this compound to a primary amino group is a fundamental transformation. This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Several methods are available for this reduction. wikipedia.org A common laboratory and industrial method involves the use of metals in the presence of an acid, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.comscispace.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is another effective method. masterorganicchemistry.comwikipedia.org Other reagents like tin(II) chloride (SnCl₂) in ethanol (B145695) can be used for a pH-neutral reduction. masterorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | A classic and robust method for nitro group reduction. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | A clean and efficient method, often providing high yields. |

| Tin(II) Chloride (SnCl₂) | Useful for selective reductions under milder, non-aqueous conditions. |

| Sodium Hydrosulfite (Na₂S₂O₄) | An alternative reducing agent. wikipedia.org |

Modifications and Substitutions on the Pyridine Ring

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents. The pyridine nitrogen atom, along with the nitro group at the C5 position and the carboxylic acid at the C2 position, acts as strong electron-withdrawing groups. This collective effect renders the aromatic ring highly electron-deficient. Conversely, the methyl group at the C4 position is a weak electron-donating group. This substitution pattern dictates the regioselectivity and feasibility of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyridine ring, exacerbated by the nitro and carboxylic acid groups, strongly deactivates it towards electrophilic attack. beilstein-journals.org Traditional electrophilic aromatic substitution reactions, such as nitration or halogenation, are challenging under standard conditions. researchgate.net In the rare event that a reaction occurs, the substitution would likely be directed to the C3 position, which is the least deactivated position relative to the electron-withdrawing groups at C2 and C5 and the ring nitrogen. Computational studies on the nitration of pyridine have shown that in strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring and making substitution reactions highly unfavorable. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The pronounced electron-poor character of the ring makes it highly susceptible to nucleophilic aromatic substitution. wikipedia.org Electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, stabilize the negatively charged intermediate (a Meisenheimer complex), facilitating the reaction. openstax.orglibretexts.org Pyridines are especially reactive in these transformations. wikipedia.org

In this compound, the positions ortho and para to the strong electron-withdrawing nitro group (C4 and C6) are activated for nucleophilic attack. Several reaction patterns are plausible:

Displacement of the Nitro Group: The nitro group itself can act as a leaving group in SNAr reactions, a known reactivity pattern for nitroaromatic compounds. A relevant study demonstrated the nucleophilic displacement of the nitrite (B80452) group from methyl 5-nitro-2-pyridinecarboxylate using sodioformanilide, showcasing the feasibility of this transformation on a similar scaffold. nih.gov

Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient rings. acs.orgacs.org For nitropyridines, VNS can be used to introduce alkyl groups at positions ortho or para to the nitro group. researchgate.netacs.org In the case of this compound, this could potentially occur at the C6 position. The mechanism involves the addition of a carbanion (bearing a leaving group) to the aromatic ring, followed by a base-induced β-elimination. acs.org

Modern synthetic chemistry has developed powerful catalytic methods for the direct functionalization of C–H bonds, which are particularly valuable for modifying complex and electron-deficient heterocycles like substituted pyridines. beilstein-journals.orgnih.gov These transition-metal-catalyzed reactions offer alternative pathways to traditional electrophilic or nucleophilic substitutions, often providing high regioselectivity. researchgate.net

For a molecule like this compound, where classical methods are limited, catalytic C–H functionalization could enable modifications at otherwise inaccessible positions. While the C2 and C4 positions are occupied, the C3 and C6 positions possess C–H bonds that could be targeted. The development of catalysts for functionalizing distal positions (C3/C5) of pyridines is an active area of research. nih.govnih.gov

Several catalytic strategies are relevant:

Directed C–H Functionalization: By temporarily installing a directing group, a catalyst can be guided to a specific C–H bond, typically in the ortho position. While the existing carboxylic acid group at C2 could potentially direct a catalyst to the C3 position, its electronic-withdrawing nature might complicate the catalytic cycle.

Electronically and Sterically-Controlled Functionalization: In the absence of a strong directing group, the inherent electronic and steric properties of the substrate guide the reaction. Catalytic systems involving metals such as palladium, rhodium, iridium, and rare-earth metals have been developed for various pyridine C–H functionalizations, including alkylation, arylation, and borylation. beilstein-journals.orgnih.gov For instance, yttrium catalysts have shown high activity for the ortho-alkylation of pyridines. beilstein-journals.org

Below is a table summarizing catalyst systems applicable to the functionalization of pyridine rings.

| Catalytic System | Type of Functionalization | Target Position | Reference |

| Rh(III) Complexes | Alkenylation, Alkylation | C2, C3 | nih.gov |

| Ir(I)/dtbpy Complexes | Borylation | C3 | nih.gov |

| Pd(OAc)₂/Ligands | Arylation, Alkenylation | C2, C3 | nih.gov |

| Sc, Y, Gd Complexes | Alkylation | C2 (ortho) | beilstein-journals.org |

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. Modifications typically target the existing functional groups or the pyridine core itself.

A common and effective strategy for generating structural diversity from nitroaromatic compounds is through the reduction of the nitro group to an amine. This transformation opens up a vast array of subsequent chemical modifications. One study detailed the synthesis of a library of 5-amino-2-pyridinecarboxylic acid derivatives starting from the corresponding 5-nitro precursor. nih.gov The key steps involved:

Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂). This can be achieved using various methods, including catalytic hydrogenation (e.g., Pd/C with H₂ or hydrazine) or metal-acid systems. nih.gov

Functionalization of the Amino Group: The resulting 5-amino group can be further derivatized. Examples include:

Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Urethane Formation: Protection of the amine, followed by alkylation and hydrolysis. nih.gov

Another key point of modification is the carboxylic acid group at the C2 position. Standard organic transformations can be applied to create a range of derivatives:

Esterification: Conversion to methyl, ethyl, or other esters.

Amide Formation: Reaction with amines to form amides, a common strategy in medicinal chemistry. nih.gov

Reduction: Reduction of the carboxylic acid to a primary alcohol.

A table of potential analogs created through these transformations is provided below.

| Starting Material | Transformation | Reagents/Conditions | Product Class | Reference |

| 5-Nitro-2-pyridinecarboxylate | Reduction of -NO₂ | Pd/C, H₂ or Hydrazine | 5-Amino-2-pyridinecarboxylate | nih.gov, nih.gov |

| 5-Amino-2-pyridinecarboxylate | Reductive Alkylation | R-CHO, NaBH₄ | 5-(Alkylamino)-2-pyridinecarboxylate | nih.gov |

| 5-Nitro-2-pyridinecarboxylate | Nucleophilic Substitution | Sodioformanilide | 5-(Phenylamino)-2-pyridinecarboxylate | nih.gov |

| 2-Pyridinecarboxylic acid | Amide Coupling | Amine, Coupling Agent | 2-Pyridinecarboxamide | nih.gov |

Exploration of Isomeric Forms and Conformational Preferences

Isomeric Forms: The term "pyridinecarboxylic acid" encompasses three structural isomers depending on the position of the carboxyl group: picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4). nih.govwikipedia.org this compound is a derivative of picolinic acid. Its structural isomers would involve rearranging the three substituents (methyl, nitro, carboxylic acid) around the pyridine ring. Each unique arrangement would constitute a distinct isomer with different chemical and physical properties due to altered electronic and steric interactions between the substituents and the ring nitrogen. The synthesis of a specific isomer requires carefully planned routes, often starting from appropriately substituted pyridine precursors or by constructing the ring from acyclic molecules. ontosight.ai

Conformational Preferences: For a largely planar and rigid molecule like this compound, the most significant conformational freedom arises from the rotation around the single bond connecting the carboxylic acid group to the pyridine ring (the C2-C(O)OH bond). This rotation determines the orientation of the carboxyl group relative to the ring. Studies on simple carboxylic acids show that they can exist in syn and anti conformations, with the relative stability of these forms being influenced by intramolecular interactions and the surrounding solvent environment. nih.gov In this specific molecule, the conformation of the carboxyl group could be influenced by potential hydrogen bonding or steric interactions with the adjacent ring nitrogen atom. However, specific experimental or computational studies detailing the conformational preferences of this compound are not prevalent in the surveyed literature.

Applications of 4 Methyl 5 Nitro 2 Pyridinecarboxylic Acid and Its Derivatives in Advanced Materials and Catalysis

Role as a Synthetic Precursor in Heterocyclic Compound Synthesis

4-Methyl-5-nitro-2-pyridinecarboxylic acid serves as a valuable starting material, or precursor, for the synthesis of more complex heterocyclic compounds. The functional groups present on its pyridine (B92270) ring—the carboxylic acid, the nitro group, and the methyl group—provide multiple reactive sites for chemical modification. For instance, the closely related compound 4-methyl-2-pyridinecarboxylic acid is used as an initial raw material to synthesize (2R, 4R)-4-methyl-2-piperidinecarboxylic acid through processes like hydrogenation reduction and esterification. google.com This resulting piperidine (B6355638) derivative is a key intermediate in the production of Argatroban, a novel thrombin inhibitor used for anticoagulant therapy. google.com

The presence of the nitro group on this compound adds another layer of synthetic versatility. Nitro groups can be readily reduced to amino groups, which can then participate in a wide array of subsequent reactions, such as diazotization, acylation, and condensation reactions. This opens pathways to a diverse range of fused heterocyclic systems and other complex nitrogen-containing molecules. The electronic properties imparted by the nitro group also influence the reactivity of the pyridine ring, making the compound a tailored building block for targeted organic synthesis. cymitquimica.com

Utility in the Development of Fine Chemicals and Pharmaceutical Intermediates

The structural framework of this compound makes it an important intermediate in the synthesis of fine chemicals and pharmaceuticals. As established, derivatives of pyridine carboxylic acids are critical in drug synthesis, such as the role of 4-methyl-2-piperidinecarboxylic acid in the synthesis of Argatroban. google.com

Nitro-aromatic compounds, including nitroimidazoles and nitropyridines, are a cornerstone of medicinal chemistry, forming the basis for drugs used to treat infections, parasitic diseases, and cancer. nih.gov The nitroimidazole scaffold, for example, has led to life-saving drugs like Delamanid and Pretomanid for treating multi-drug resistant tuberculosis. nih.gov The subject compound, by providing a functionalized nitropyridine structure, serves as a potential intermediate for new therapeutic agents. Its structural characteristics are of interest for the development of agrochemicals or as building blocks for more complex organic molecules with potential biological activity. cymitquimica.com

Catalytic Applications in Organic Transformations

Pyridine derivatives are widely recognized for their role in catalysis, either as organocatalysts themselves or as ligands that modify the activity of metal catalysts. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step, reducing waste, time, and cost. rsc.org Pyridine carboxylic acids have emerged as effective organocatalysts for these transformations. For example, pyridine-2-carboxylic acid (P2CA) has been successfully used as a green and efficient catalyst for the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. rsc.orgrsc.orgresearchgate.net This reaction proceeds with excellent yields, typically between 84% and 98%. rsc.orgresearchgate.net The catalytic efficiency of pyridine-2-carboxylic acid is comparable to that of pyridine-3-carboxylic acid and pyridine-4-carboxylic acid. rsc.org Other pyridine dicarboxylic acids, such as pyridine 2,6-dicarboxylic acid, have also been shown to be effective bifunctional organocatalysts for reactions like the hydrophosphonylation of aldehydes and ketones. organic-chemistry.org

| Catalyst | Reaction | Key Features | Yield |

|---|---|---|---|

| Pyridine-2-carboxylic acid (P2CA) | Synthesis of pyrazolo[3,4-b]quinolinones | Green, efficient, recyclable catalyst | 84-98% rsc.orgresearchgate.net |

| Pyridine-3-carboxylic acid (P3CA) | Synthesis of pyrazolo[3,4-b]quinolinones | Similar catalytic efficiency to P2CA | High rsc.org |

| Pyridine-4-carboxylic acid (P4CA) | Synthesis of pyrazolo[3,4-b]quinolinones | Similar catalytic efficiency to P2CA | High rsc.org |

| Pyridine 2,6-dicarboxylic acid (PDA) | Hydrophosphonylation of aldehydes | Bifunctional organocatalyst, works in water | Up to 95% organic-chemistry.org |

The nitrogen atom in the pyridine ring possesses a pair of non-bonding electrons, enabling it to act as a Lewis base and form stable complexes with a wide variety of transition metals. nih.gov This coordination ability allows pyridine derivatives to serve as versatile ligands in homogeneous catalysis. researchgate.net By binding to a metal center, these ligands can modify the metal's electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. nih.gov

Palladium(II) complexes with pyridine ligands, for instance, are effective precatalysts for Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The functionalization of the pyridine ligand with electron-donating or electron-withdrawing groups can significantly alter the physicochemical properties of the metal complex and its catalytic performance. acs.org Pyridine-based ligands are instrumental in a broad spectrum of metal-catalyzed reactions. alfachemic.com

| Reaction Type | Metal Center | Description | Reference |

|---|---|---|---|

| Polymerization | Titanium (Ti), Vanadium (V) | Titanium-pyridine complexes catalyze the polymerization of olefins and alkynes. | alfachemic.com |

| Hydrogenation | Rhenium (Re), Iron (Fe) | Complexes such as [ReCl₄(NO)(py)₂] are active in cyclohexene (B86901) hydrogenation. | alfachemic.com |

| Hydroformylation | Rhodium (Rh) | Rhodium(I) and Rhodium(III) pyridine complexes catalyze the hydroformylation of ethylene (B1197577) hydrocarbons. | alfachemic.com |

| Hydroamination | Titanium (Ti) | Pyridine-titanium complexes are used in the intramolecular hydroamination of aminoalkenes. | alfachemic.com |

| Cross-Coupling (Suzuki, Heck) | Palladium (Pd) | Pd(II) complexes with pyridine derivatives serve as efficient precatalysts. | acs.org |

| Carbonylation | Palladium (Pd) | [PdL₂Cl₂] complexes catalyze the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate. | nih.govacs.org |

Potential in Materials Science (e.g., Non-linear Optical Materials)

Organic molecules with specific electronic properties are of great interest in materials science, particularly for applications in non-linear optics (NLO). NLO materials can alter the properties of light, enabling applications such as frequency doubling and optical switching. jhuapl.edugoogle.com A key requirement for a molecule to exhibit NLO properties is the presence of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is responsible for the non-linear optical response.

This compound possesses the characteristic features of an NLO chromophore. The methyl group (-CH₃) acts as an electron donor, while the nitro group (-NO₂) and the carboxylic acid group (-COOH) are strong electron acceptors. These groups are attached to the π-conjugated pyridine ring, creating a "push-pull" system. This molecular architecture is analogous to that of well-known NLO materials like 2-methyl-4-nitroaniline (B30703) (MNA), a compound with highly desirable NLO properties. jhuapl.edugoogle.com The potential of organic stilbazolium crystals, which contain a pyridinium (B92312) cation, for NLO applications has also been extensively studied. mdpi.com The combination of donor and acceptor groups on the pyridine ring in this compound suggests its strong potential for use in the development of new non-linear optical materials.

| Compound | Electron Donor Group(s) | Electron Acceptor Group(s) | π-Conjugated System |

|---|---|---|---|

| This compound | Methyl (-CH₃) | Nitro (-NO₂), Carboxylic Acid (-COOH) | Pyridine Ring |

| 2-Methyl-4-nitroaniline (MNA) | Methyl (-CH₃), Amino (-NH₂) | Nitro (-NO₂) | Benzene (B151609) Ring jhuapl.edugoogle.com |

| (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol | Alaninol side chain | Nitro (-NO₂) | Pyridine Ring alfa-chemistry.com |

| 4-Dimethylamino-4'-nitrostilbene (DANS) | Dimethylamino (-N(CH₃)₂) | Nitro (-NO₂) | Stilbene (two connected benzene rings) alfa-chemistry.com |

Biological and Biomedical Research Applications of 4 Methyl 5 Nitro 2 Pyridinecarboxylic Acid Derivatives

Antimicrobial and Antifungal Activity Studies

The search for new antimicrobial and antifungal agents is driven by the increasing prevalence of drug-resistant pathogens. Derivatives of pyridine (B92270) and related heterocyclic compounds are a significant focus of this research. While direct studies on 4-Methyl-5-nitro-2-pyridinecarboxylic acid are limited, research on analogous structures provides valuable insights into their potential antimicrobial and antifungal properties.

The presence of a nitro group in a heterocyclic compound is often associated with antimicrobial activity. For instance, a series of nicotinic acid benzylidene hydrazide derivatives featuring nitro substituents have demonstrated notable activity against a range of microorganisms. nih.gov These compounds were effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger, with some exhibiting antimicrobial effects comparable to standard drugs like fluconazole (B54011) and norfloxacin (B1679917). nih.gov This suggests that the nitro group on the pyridine ring of this compound could contribute to similar broad-spectrum antimicrobial action.

The following table summarizes the antimicrobial activity of some pyridine derivatives, providing a reference for the potential efficacy of this compound derivatives.

| Compound Type | Test Organisms | Activity |

| Nicotinic acid benzylidene hydrazides (with nitro groups) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to fluconazole and norfloxacin nih.gov |

| Methyl-2-aminopyridine-4-carboxylate derivatives | Various bacterial and fungal strains | Good inhibition observed with specific substituents researchgate.net |

Anti-inflammatory and Analgesic Properties

Inflammation and pain are complex physiological processes, and the development of effective and safe anti-inflammatory and analgesic agents remains a key research area. Pyridine derivatives have been investigated for their potential in this domain.

Research into methyl salicylate (B1505791) derivatives incorporating a piperazine (B1678402) moiety has shown promising anti-inflammatory effects. mdpi.com A series of these compounds were synthesized and screened for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Several of these derivatives demonstrated significant dose-dependent inhibition of NO production, indicating their potential as anti-inflammatory agents. mdpi.com

A comparative study of pyridine and pyrimidine (B1678525) derivatives also highlighted their anti-inflammatory potential. researchgate.net Certain pyridine derivatives showed significant inhibition of NO in LPS-stimulated RAW macrophages, with some compounds proving to be more effective than their pyrimidine counterparts. researchgate.net These findings underscore the potential of the pyridine scaffold, a core component of this compound, in the design of new anti-inflammatory drugs. While the specific contribution of the methyl and nitro groups of the target compound to anti-inflammatory and analgesic activity requires direct investigation, the broader research on related structures is encouraging.

Research into Hypotensive and Antihypertensive Agents

Cardiovascular diseases, including hypertension, are a leading cause of morbidity and mortality worldwide. The development of novel antihypertensive drugs is a continuous effort in pharmaceutical research. Derivatives of 2-pyridinecarboxylic acid have been identified as potent antihypertensive agents.

Notably, research has focused on the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives, which are prepared from methyl 5-nitro-2-pyridinecarboxylate through the reduction of the nitro group. nih.gov Many of these derivatives have demonstrated significant antihypertensive activity in spontaneously hypertensive rats. nih.gov The synthetic pathway starting from a nitro-substituted pyridinecarboxylate underscores the relevance of this class of compounds as precursors to potentially active cardiovascular agents.

Similarly, 5-thio-2-pyridinecarboxylic acid derivatives, also synthesized from methyl 5-nitro-2-pyridinecarboxylate, have shown oral antihypertensive activity. nih.gov The key synthetic step involves the displacement of the nitrite (B80452) group with a thiol anion, further highlighting the utility of the nitro-substituted pyridine scaffold in generating a diverse range of compounds for biological screening. nih.gov Optimization of the structural parameters of these derivatives has led to the identification of potent antihypertensive candidates. nih.gov

The following table outlines the progression from the nitro-precursor to active antihypertensive agents.

| Precursor Compound | Derivative Class | Biological Activity |

| Methyl 5-nitro-2-pyridinecarboxylate | 5-Amino-2-pyridinecarboxylic acids | Potent antihypertensive agents in spontaneously hypertensive rats nih.gov |

| Methyl 5-nitro-2-pyridinecarboxylate | 5-Thio-2-pyridinecarboxylic acids | Orally active antihypertensive agents in spontaneously hypertensive rats nih.gov |

Exploration of Anticonvulsant and Antidepressant Activities

Neurological and psychiatric disorders such as epilepsy and depression represent a significant global health burden. The search for novel anticonvulsant and antidepressant medications with improved efficacy and fewer side effects is an ongoing endeavor. Pyridine derivatives have been explored for their potential neurotropic activities.

Studies on derivatives of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine have revealed antidepressant-like effects in animal models. nih.gov One particular derivative demonstrated a significant reduction in immobility time in the forced swim test without affecting spontaneous motor activity. nih.gov This suggests that the pyridine moiety, when incorporated into a larger heterocyclic system, can contribute to antidepressant activity.

In the realm of anticonvulsant research, derivatives of isonipecotic acid-based heteroaryl amino acids have been designed and synthesized as potential antiepileptic agents. nih.gov Several of these compounds, which feature a pyridine ring, were identified as efficacious in anticonvulsant screening models. nih.gov Additionally, certain quinazolin-4(3H)-one derivatives, some of which contain a pyridine substituent, have shown potential anticonvulsant activity in pentylenetetrazole-induced seizure models. mdpi.com The presence of an electron-withdrawing nitro group has been noted to influence the activity of these compounds. mdpi.com

Enzyme Inhibition and Activation Studies of Pyridine Dicarboxylic Acids

Enzymes are crucial biological catalysts, and their inhibition or activation is a key mechanism of action for many drugs. Pyridine carboxylic acid isomers and their derivatives have been extensively studied as enzyme inhibitors. nih.govnih.gov The versatility of the pyridine scaffold allows for its interaction with a wide range of enzyme active sites. nih.gov

Pyridine carboxylic acid-derived compounds have been shown to inhibit various enzymes, including urease, synthase, tyrosinase, myeloperoxidase, acetylcholinesterase, and cyclooxygenase-2 (COX-2). nih.gov For example, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated for their urease inhibitory potential. mdpi.com Several of these compounds exhibited potent inhibition, with the substitution pattern on the pyridine ring significantly influencing their activity. mdpi.com

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for understanding protein-ligand interactions and for virtual screening of compound libraries. Numerous studies have employed molecular docking to investigate the binding modes of pyridine derivatives with their biological targets.

For instance, in the study of pyridine carboxamide derivatives as urease inhibitors, molecular docking was used to elucidate the binding interactions of the most potent inhibitors with the active site of the enzyme. mdpi.com The results revealed that these compounds formed hydrogen bonds and hydrophobic interactions with key amino acid residues, providing a rationale for their inhibitory activity. mdpi.com

Similarly, molecular docking studies of 2-chloro-6-methoxypyridine-4-carboxylic acid have been conducted to predict its interaction with various proteins, suggesting potential antimicrobial activity against Mycobacterium tuberculosis. tandfonline.com In another study, docking simulations of isonipecotic acid-based heteroaryl amino acid derivatives with the GABA-A receptor provided insights into their potential anticonvulsant mechanism. nih.gov These examples demonstrate the utility of molecular docking in rationalizing the biological activities of pyridine carboxylic acid derivatives and in guiding the design of new, more potent compounds.

Structure-Activity Relationship (SAR) Investigations of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic properties.

In the development of antihypertensive 5-amino-2-pyridinecarboxylic acid derivatives, optimization of structural parameters was key to identifying the most potent compounds for further study. nih.gov Similarly, for 5-thio-2-pyridinecarboxylic acid derivatives, SAR studies guided the selection of compounds with enhanced antihypertensive activity. nih.gov

A review of pyridine carboxylic acid isomers as enzyme inhibitors highlights the importance of the substitution pattern on the pyridine ring for activity and selectivity. nih.govnih.gov For example, in a series of pyridine carboxamide urease inhibitors, the presence and position of electron-donating and electron-withdrawing groups on the pyridine ring had a significant impact on their inhibitory potency. mdpi.com The electron-donating methyl group at the ortho position and an electron-withdrawing chloro group at the meta position of the pyridine ring were found to be favorable for urease inhibition. mdpi.com These SAR findings provide a framework for the rational design of novel this compound derivatives with tailored biological activities.

Biosynthesis and Biological Significance of Pyridine Carboxylic Acids

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with at least one carboxyl group. The isomers of pyridine monocarboxylic acid include picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). These compounds and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govwikipedia.org

The biosynthesis of pyridine carboxylic acids is best understood through the study of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid is a crucial precursor for the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are essential for numerous metabolic reactions. In animals, the primary pathway for nicotinic acid biosynthesis is the kynurenine (B1673888) pathway, which starts from the amino acid tryptophan. rsc.orgnih.gov In many plants and microorganisms, an alternative pathway starting from aspartic acid and a C3-triose phosphate is utilized. rsc.orgnih.gov

While the biosynthesis of many naturally occurring pyridine carboxylic acids has been studied, the biosynthetic pathways for synthetically derived compounds like this compound are not typically elaborated in the context of natural product biosynthesis.

The biological significance of pyridine carboxylic acid derivatives is vast and well-documented. nih.gov They exhibit a broad spectrum of pharmacological activities, and many have been developed into clinically approved drugs for treating a variety of conditions, including infections, inflammation, and cancer. nih.govresearchgate.net The presence of the nitrogen atom in the aromatic ring and the carboxylic acid group allows for a range of interactions with biological targets, making them versatile scaffolds in drug design. nih.gov

Derivatives of pyridine carboxylic acids have been shown to act as enzyme inhibitors against a wide array of enzymes. nih.gov For instance, some derivatives function as inhibitors of urease, synthase, tyrosinase, and various kinases. nih.gov This inhibitory action is a key mechanism behind their therapeutic effects. The structural diversity of pyridine carboxylic acid derivatives allows for the fine-tuning of their biological activity and selectivity. nih.gov

Below is a table summarizing the key aspects of the main pyridine carboxylic acid isomers:

| Common Name | Systematic Name | Position of Carboxyl Group | Key Biological Significance |

| Picolinic acid | 2-pyridinecarboxylic acid | 2 | Precursor to antimicrobial agents like streptonigrin. nih.gov |

| Nicotinic acid | 3-pyridinecarboxylic acid | 3 | Precursor to NAD and NADP coenzymes; also known as Niacin (Vitamin B3). wikipedia.orgrsc.orgnih.gov |

| Isonicotinic acid | 4-pyridinecarboxylic acid | 4 | Core structure in various pharmaceuticals, including antitubercular drugs. researchgate.net |

Environmental and Sustainability Considerations in the Study of 4 Methyl 5 Nitro 2 Pyridinecarboxylic Acid

Green Chemistry Principles in Synthesis and Processing

The synthesis of complex organic molecules like 4-Methyl-5-nitro-2-pyridinecarboxylic acid traditionally involves multi-step processes that may use hazardous reagents and generate significant waste. The application of the twelve principles of green chemistry offers a framework to design more environmentally benign synthetic routes. While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, the principles can be applied to its general synthetic strategies, which typically involve nitration and oxidation of a substituted pyridine (B92270) precursor.

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste : Designing synthetic pathways that minimize the generation of byproducts.

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. primescholars.comnih.govrsc.orgresearchgate.net For instance, addition reactions are preferred over substitution reactions which generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or conducting reactions in solvent-free conditions. wordpress.comreagent.co.ukskpharmteco.comnih.gov The use of safer solvents is a high priority in making chemical reactions more environmentally friendly. wordpress.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. google.com

Use of Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov Catalysts are preferred as they can be used in small quantities and can be recycled.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis and Processing |

| Prevention | Optimizing reaction conditions to reduce the formation of side products and unreacted starting materials. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product structure. primescholars.comrsc.org |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic or corrosive reagents, such as strong acids and nitrating agents, where possible. |

| Safer Solvents and Auxiliaries | Utilizing water or other benign solvents instead of chlorinated hydrocarbons or other volatile organic compounds. wordpress.comreagent.co.ukskpharmteco.comnih.gov |

| Design for Energy Efficiency | Developing synthetic methods that proceed at or near ambient temperature and pressure to minimize energy inputs. google.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the pyridine ring, where feasible. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of reaction steps and waste generated. |

| Catalysis | Employing selective and recyclable catalysts for nitration and oxidation steps to improve efficiency and reduce waste. nih.gov |

Recent research into the synthesis of pyridine derivatives has explored mechanochemical approaches, which are solvent-free and can lead to higher yields and reduced waste. While not specifically documented for this compound, such techniques represent a promising avenue for greener synthesis.

Environmental Fate and Degradation Pathways of Pyridine Derivatives

The environmental fate of a chemical compound is determined by its persistence, mobility, and degradation in various environmental compartments. For this compound, a comprehensive environmental risk assessment would require data on its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms. Currently, the safety data sheet for this compound indicates that there is no data available on its persistence, degradability, and bioaccumulative potential, highlighting a need for further research. echemi.com

Pyridine and its derivatives are known to be degraded by various microorganisms in the environment. nih.gov The rate of transformation of pyridine derivatives is dependent on the nature and position of the substituents on the pyridine ring. Studies have shown that pyridine carboxylic acids generally exhibit a higher rate of microbial transformation compared to other derivatives like methylpyridines or aminopyridines. nih.gov

The degradation of nitroaromatic compounds, a class to which this compound belongs, has been extensively studied. nih.gov Microbial degradation of nitroaromatics can proceed through different pathways, often initiated by the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov This initial reduction is a crucial step as it makes the aromatic ring more susceptible to subsequent enzymatic attack and ring cleavage.

Based on the known metabolic pathways of pyridine derivatives and nitroaromatic compounds, a plausible degradation pathway for this compound can be proposed:

Nitro Group Reduction : The degradation is likely initiated by the enzymatic reduction of the nitro group (-NO₂) to a hydroxylamino (-NHOH) or an amino (-NH₂) group. This step is common in the microbial metabolism of nitroaromatic compounds.

Hydroxylation : The pyridine ring may undergo hydroxylation, a common step in the aerobic degradation of aromatic compounds, making the ring more susceptible to cleavage.

Ring Cleavage : Following reduction and/or hydroxylation, the pyridine ring is likely opened by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

Mineralization : These aliphatic intermediates are then further metabolized through central metabolic pathways, ultimately leading to the formation of carbon dioxide, water, and inorganic nitrogen.

Table 2: Plausible Intermediates in the Biodegradation of this compound

| Step | Potential Intermediate Compound |

| Initial Reduction | 4-Methyl-5-amino-2-pyridinecarboxylic acid |

| Hydroxylation | Hydroxylated derivatives of 4-Methyl-5-amino-2-pyridinecarboxylic acid |

| Ring Fission | Various aliphatic dicarboxylic and aminocarboxylic acids |

| Final Mineralization | Carbon dioxide, water, ammonia/nitrate |

It is important to note that the presence of the nitro group can sometimes lead to the formation of recalcitrant or toxic intermediates. Therefore, detailed experimental studies are necessary to fully elucidate the degradation pathway and to assess the environmental impact of this compound and its metabolites.

Waste Minimization and Catalyst Recyclability in Production

Industrial production of specialty chemicals like this compound can generate significant waste streams, including spent solvents, unreacted starting materials, and byproducts. Implementing waste minimization strategies is crucial for improving the economic and environmental performance of the manufacturing process.

A key strategy for waste minimization is the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. In the synthesis of pyridine derivatives, a variety of recyclable catalysts have been developed, including:

Magnetically Recoverable Nanocatalysts : These catalysts, often based on iron oxides, can be easily removed from the reaction medium using an external magnet, allowing for simple and efficient recycling. nih.gov

Solid Acid Catalysts : Materials like activated fly ash have been shown to be effective and reusable catalysts for the synthesis of some pyridine derivatives, offering an eco-friendly alternative to homogeneous acid catalysts. bhu.ac.in

Polymer-Supported Catalysts : Polymeric materials can be used as supports for catalysts, facilitating their recovery by filtration. For example, a recyclable anhydride (B1165640) catalyst has been developed for the N-oxidation of pyridines. rsc.org

Table 3: Examples of Recyclable Catalysts in Pyridine Derivative Synthesis

| Catalyst Type | Example | Recovery Method |

| Magnetically Recoverable | Fe₃O₄-based nanocatalysts nih.gov | Magnetic Separation |

| Solid Acid | Activated Fly Ash bhu.ac.in | Filtration |

| Polymer-Supported | Poly(maleic anhydride-alt-1-octadecene) rsc.org | Filtration |

In addition to catalyst recycling, other waste minimization strategies can be employed in the production of pyridine carboxylic acids. These include:

Solvent and Raw Material Recycling : Patents related to the production of pyridine carboxylic acids describe processes for recovering and recycling unreacted starting materials and solvents. google.com This can be achieved through techniques like distillation and absorption. google.com

Process Intensification : The use of continuous flow reactors can improve reaction efficiency, reduce solvent usage, and minimize waste generation compared to traditional batch processes.

Waste Stream Valorization : Investigating potential uses for byproducts can turn a waste stream into a valuable product stream.

常见问题

Q. What are the standard synthetic routes for 4-methyl-5-nitro-2-pyridinecarboxylic acid?

A common approach involves the oxidation of a methyl-substituted pyridine precursor. For example, analogous methods for pyridinecarboxylic acids utilize potassium permanganate (KMnO₄) under controlled heating (90–95°C) in aqueous media. The methyl group at the 2-position of the pyridine ring is oxidized to a carboxylic acid, while maintaining the nitro substituent at the 5-position. Isolation often involves acid precipitation (pH ~4) and purification via recrystallization or chromatography .

Key Steps :

- Substrate: 5-nitro-2-methylpyridine derivative.

- Oxidizing agent: KMnO₄ (0.44 mol per 0.1 mol substrate).

- Reaction conditions: 3-hour reflux in water at 90–95°C.

- Workup: Acidification (HCl) to precipitate the product.

Q. How is the purity and structural integrity of this compound validated?

Elemental analysis (C, H, N) and spectroscopic methods are critical:

- Elemental Analysis : Expected values (C₇H₆N₂O₄): C 46.16%, H 3.32%, N 15.38%. Observed deviations ≤0.3% indicate purity .

- NMR : Key signals include aromatic protons (δ 7.4–8.3 ppm for pyridine), nitro group effects on chemical shifts, and carboxylic acid protons (broad ~9–10 ppm) .

- HPLC : ≥95% purity is achievable using reverse-phase C18 columns with UV detection .